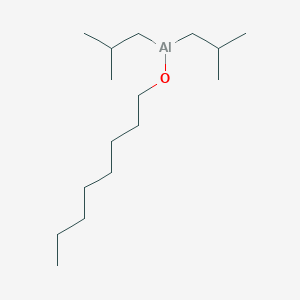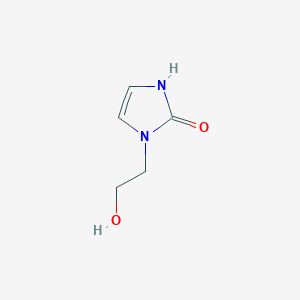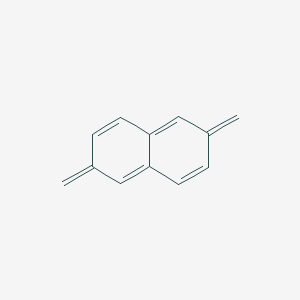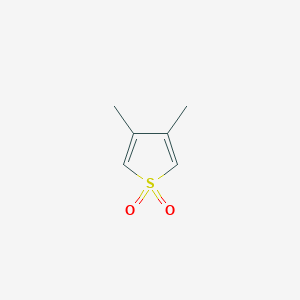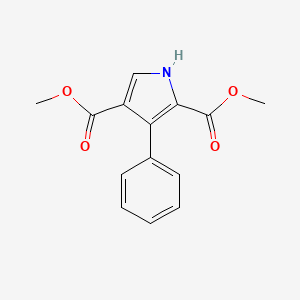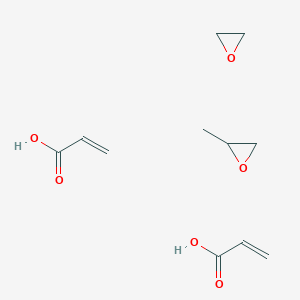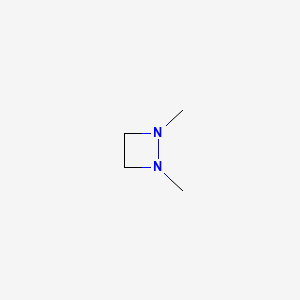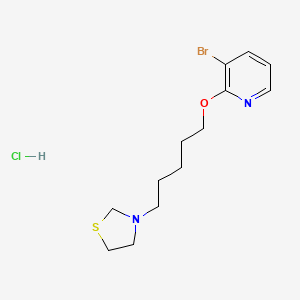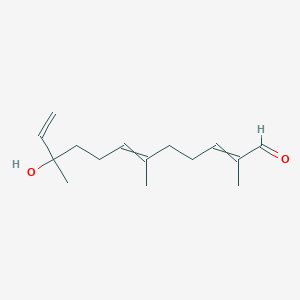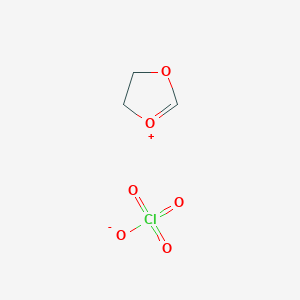
4,5-Dihydro-1,3-dioxol-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-1,3-dioxol-1-ium perchlorate is a chemical compound with the molecular formula C3H5ClO4 It is known for its unique structure, which includes a dioxolane ring and a perchlorate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,3-dioxol-1-ium perchlorate typically involves the reaction of 1,3-dioxolane with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Mixing: 1,3-dioxolane is mixed with perchloric acid in a suitable solvent.
Reaction: The mixture is heated to a specific temperature to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. Safety measures are also implemented to handle the reactive perchloric acid safely .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-1,3-dioxol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The perchlorate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxolane derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-1,3-dioxol-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the dioxolane ring into various molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-1,3-dioxol-1-ium perchlorate involves its interaction with molecular targets and pathways. The dioxolane ring can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The perchlorate group may also play a role in the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethyl-1,3-dioxol-2-one: This compound has a similar dioxolane ring but differs in its functional groups.
1,3-Dioxolane: A simpler compound with a similar ring structure but lacking the perchlorate group.
Uniqueness
4,5-Dihydro-1,3-dioxol-1-ium perchlorate is unique due to the presence of both the dioxolane ring and the perchlorate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
50906-49-5 |
|---|---|
Molekularformel |
C3H5ClO6 |
Molekulargewicht |
172.52 g/mol |
IUPAC-Name |
4,5-dihydro-1,3-dioxol-1-ium;perchlorate |
InChI |
InChI=1S/C3H5O2.ClHO4/c1-2-5-3-4-1;2-1(3,4)5/h3H,1-2H2;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
FAPCQXQILUFCOB-UHFFFAOYSA-M |
Kanonische SMILES |
C1C[O+]=CO1.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
